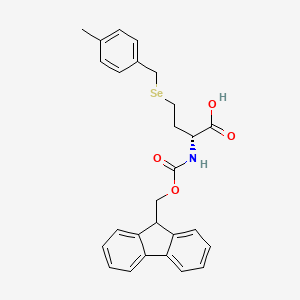

Fmoc-D-HomoSec(pMeBzl)-OH

Description

Significance of Modified Amino Acids in Chemical Biology and Material Science

The strategic incorporation of modified amino acids is a powerful tool in both chemical biology and material science. In chemical biology, these modifications allow for the precise probing of biological systems, the investigation of enzyme mechanisms, and the development of peptides with enhanced resistance to enzymatic degradation. rsc.orgacs.org For instance, replacing L-amino acids with their D-enantiomers can significantly increase a peptide's plasma half-life. rsc.org The introduction of unique functional groups enables specific labeling with fluorophores or biotin (B1667282) for imaging and diagnostic applications, or conjugation to drugs for targeted delivery. abyntek.combachem.comwm.edu

In material science, modified amino acids are fundamental building blocks for creating novel biomaterials with programmed self-assembly properties. rsc.org The sequence variability and distinct secondary structures that can be induced by non-canonical residues allow for the engineering of hydrogels, nanofibers, and other complex supramolecular architectures with applications in tissue engineering, drug delivery, and biocatalysis. rsc.org

Overview of Selenocysteine (B57510) Analogs and Their Synthetic Utility

Selenocysteine (Sec), often called the 21st amino acid, is a naturally occurring analog of cysteine where the sulfur atom is replaced by selenium. jst.go.jp This substitution imparts unique chemical properties; the selenol group of Sec has a lower pKa and is a better nucleophile than the thiol group of cysteine. nih.gov Furthermore, selenocysteine's lower redox potential facilitates the formation of diselenide bonds, which are more resistant to reduction than disulfide bonds, thereby enhancing peptide stability under certain conditions. jst.go.jp

Despite its utility, the production of selenoproteins is challenging due to Sec's unique biosynthetic insertion mechanism. jst.go.jpuvm.edu This has driven the development of synthetic methods to incorporate Sec and its analogs into peptides. nih.govrsc.org Selenocysteine analogs, including those with modified side-chain protecting groups and backbone extensions like homoselenocysteine, are crucial for these synthetic efforts. nih.gov They serve as probes for structure-activity relationships and allow for the creation of peptides with tailored redox properties and stability. rsc.orgamericanpeptidesociety.org The development of Fmoc-protected selenocysteine derivatives with acid-labile side-chain protection, for example, represents a significant advancement, making their use in solid-phase peptide synthesis (SPPS) more practical and efficient. nih.gov

| Property | Cysteine (Cys) | Selenocysteine (Sec) |

| Key Atom | Sulfur (S) | Selenium (Se) |

| Side Chain Group | Thiol (-SH) | Selenol (-SeH) |

| pKa of Side Chain | ~8.3 | ~5.2 |

| Redox Potential | Higher | Lower |

| Nucleophilicity | Good | Better |

| Bond Formed | Disulfide (-S-S-) | Diselenide (-Se-Se-) |

Historical Context of Fmoc Chemistry in Peptide Synthesis

The chemical synthesis of peptides was revolutionized by R. B. Merrifield's invention of solid-phase peptide synthesis (SPPS) in the 1960s, a development for which he was awarded the Nobel Prize. lgcstandards.compeptide.com This technique involves assembling a peptide chain step-by-step while it is anchored to an insoluble resin support, simplifying the purification process. lgcstandards.compeptide.com Early SPPS methodologies predominantly used the tert-butyloxycarbonyl (Boc) group for temporary protection of the Nα-amino group. nih.gov However, the Boc strategy requires repeated treatments with strong acid (like trifluoroacetic acid, TFA) for deprotection and the use of hazardous hydrofluoric acid (HF) for final cleavage from the resin. nih.govnih.gov

| Feature | Boc Chemistry | Fmoc Chemistry |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |

| Deprotection Condition | Strong Acid (e.g., TFA) | Mild Base (e.g., Piperidine) |

| Side-Chain Protection | Typically cleaved by strong acid (HF) | Typically cleaved by moderate acid (TFA) |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Moderate Acid (e.g., TFA) |

| Key Advantage | Robust, well-established for simple peptides | Milder conditions, orthogonal, suitable for modified peptides |

Rationale for the Investigation of Fmoc-D-HomoSec(pMeBzl)-OH in Advanced Synthetic Applications

The chemical compound Fmoc-D-HomoSec(pMeBzl)-OH is a highly specialized building block designed to leverage the combined advantages of its constituent parts for advanced synthetic applications. Its investigation is driven by the need to create peptides with precisely engineered properties that are inaccessible with canonical amino acids alone.

Fmoc Group : The Nα-Fmoc protection makes the molecule directly compatible with the widely used, versatile, and milder Fmoc-SPPS methodology. lgcstandards.com

D-Configuration : The use of a D-amino acid, as opposed to the natural L-form, is a strategic choice to enhance the resulting peptide's stability against degradation by proteases, thereby extending its biological half-life. rsc.org

Homoselenocysteine Backbone : The "homo" designation indicates an additional methylene (B1212753) group in the side chain compared to selenocysteine. This extension alters the side chain's length and flexibility, which can be used to modulate the conformational properties of the peptide backbone and influence its binding affinity or biological activity.

Selenium Atom : The presence of selenium introduces a unique redox-active center into the peptide. jst.go.jpamericanpeptidesociety.org This allows for the formation of stable diselenide bridges or the use of the selenium atom as a heavy-atom spectroscopic probe for structural studies. jst.go.jp

pMeBzl Protecting Group : The para-methylbenzyl (pMeBzl) group serves as a robust protecting group for the reactive selenol side chain. This protection is stable to the basic conditions used for Fmoc removal but can be cleaved during the final acid-mediated step (e.g., with TFA), ensuring the integrity of the selenium moiety throughout the synthesis. This aligns with the principles of orthogonal protection central to modern peptide chemistry.

| Component of Compound | Chemical Name | Function in Peptide Synthesis |

| Fmoc | 9-fluorenylmethoxycarbonyl | Nα-amino group protection; enables use in Fmoc-SPPS. |

| D-HomoSec | D-Homoselenocysteine | Non-canonical amino acid backbone; provides proteolytic resistance (D-form) and modified side-chain conformation (Homo-). |

| (pMeBzl) | para-methylbenzyl | Side-chain protection for the selenol group; stable to base, cleaved by acid. |

| -OH | Carboxylic acid | Reactive site for coupling to the growing peptide chain on the solid support. |

Properties

Molecular Formula |

C27H27NO4Se |

|---|---|

Molecular Weight |

508.5 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid |

InChI |

InChI=1S/C27H27NO4Se/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 |

InChI Key |

CYMKQJKTFFDJGL-RUZDIDTESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C[Se]CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Fmoc D Homosec Pmebzl Oh

Retrosynthetic Analysis of Fmoc-D-HomoSec(pMeBzl)-OH

A retrosynthetic analysis of the target molecule, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((4-methylbenzyl)selanyl)butanoic acid, reveals key disconnections that form the basis of a logical forward synthesis. The structure consists of three main components: the D-homoselenocysteine core, the selenium-protecting para-methylbenzyl (pMeBzl) group, and the alpha-amine-protecting 9-fluorenylmethoxycarbonyl (Fmoc) group.

The primary retrosynthetic disconnections are as follows:

N-Fmoc Bond: The most logical final step in the synthesis is the protection of the alpha-amino group. Disconnecting the amide bond between the D-homoselenocysteine derivative and the Fmoc moiety reveals the immediate precursor, D-HomoSec(pMeBzl)-OH , and a suitable Fmoc-donating reagent, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) .

Se-pMeBzl Bond: The para-methylbenzyl group protects the reactive selenol side chain. Disconnection of the C-Se bond points to a protected D-homoselenocysteine precursor with a free selenol or a diselenide dimer, and an alkylating agent like p-methylbenzyl chloride . The forward reaction would involve the alkylation of a selenolate anion.

D-Homoselenocysteine Backbone: The core challenge lies in the stereoselective synthesis of the D-configured homoselenocysteine backbone. A key disconnection involves breaking the C4-Se bond, leading to a chiral C4 electrophile derived from a suitable starting material. A highly effective strategy involves utilizing a starting material from the "chiral pool". A plausible and efficient precursor is N-protected D-aspartic acid . In this approach, the side-chain carboxylic acid can be chemically modified into a suitable leaving group, which is then displaced by a selenium-based nucleophile. This strategy establishes the required carbon skeleton and preserves the D-stereochemistry from the starting material.

This analysis outlines a synthetic pathway beginning with a readily available chiral precursor, followed by side-chain construction, and concluding with N-alpha protection.

Stereoselective Synthesis of the D-Homoselenocysteine Backbone

The cornerstone of the synthesis is the enantiomerically pure D-homoselenocysteine backbone. This is typically achieved through substrate-controlled asymmetric induction using starting materials from the chiral pool, which are naturally occurring, enantiomerically pure compounds. mdpi.com

The chiral pool approach is a robust method for establishing the D-stereocenter. mdpi.com A common and effective strategy commences with N-terminally protected D-aspartic acid, such as Boc-D-Asp-OtBu. The synthesis proceeds through the following key transformations:

Selective Reduction: The side-chain carboxylic acid is selectively reduced to a primary alcohol. This is often achieved by converting the carboxylic acid to a mixed anhydride (B1165640) or an activated ester, followed by reduction with a mild hydride reagent like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding alcohol, N-Boc-D-aspartamol-OtBu.

Activation of the Hydroxyl Group: The resulting primary alcohol is converted into a good leaving group to facilitate subsequent nucleophilic substitution. Common methods include tosylation or mesylation, reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) to form a tosylate or mesylate, respectively.

Nucleophilic Substitution with Selenide (B1212193): A selenium nucleophile is prepared by reducing elemental selenium followed by alkylation with p-methylbenzyl chloride, or more directly, by reducing di(p-methylbenzyl) diselenide with a reducing agent like NaBH₄ to generate the sodium p-methylbenzyl selenolate (pMeBzlSeNa) in situ. This potent nucleophile displaces the tosylate or mesylate group in an Sₙ2 reaction to form the protected D-homoselenocysteine backbone, Boc-D-HomoSec(pMeBzl)-OtBu. This reaction proceeds with inversion of configuration at the C4 carbon, but since the stereocenter is at C2 (the alpha-carbon), the stereochemistry is preserved.

Deprotection: The Boc and t-butyl ester protecting groups are removed simultaneously under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid, D-HomoSec(pMeBzl)-OH.

Maintaining high stereochemical purity is paramount throughout the synthesis. The primary risk of racemization occurs at the alpha-carbon, which is adjacent to a carbonyl group.

Reaction Conditions: During the activation and substitution steps, the use of non-polar solvents and low temperatures can minimize the risk of side reactions and epimerization. Strong bases should be avoided after the initial N-protection to prevent racemization via enolization.

The following table presents hypothetical data on the optimization of the nucleophilic displacement step to maximize yield while preserving stereochemical integrity.

| Entry | Leaving Group | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|---|---|

| 1 | OMs | DMF | 25 | 85 | >99% |

| 2 | OTs | DMF | 25 | 88 | >99% |

| 3 | OTs | THF | 0 | 82 | >99% |

| 4 | I | Acetone | 25 | 91 | 98% |

Introduction and Stability of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

The Fmoc group is a cornerstone of modern peptide synthesis, prized for its stability under acidic conditions and its facile removal with mild bases. creative-peptides.comaltabioscience.com This orthogonality is critical when acid-labile side-chain protecting groups are employed. peptide.com

The introduction of the Fmoc group onto the alpha-amino group of D-HomoSec(pMeBzl)-OH is typically the final step before the compound is ready for use in solid-phase peptide synthesis (SPPS). The reaction is a standard N-acylation.

The two most prevalent reagents for this transformation are:

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): This acid chloride is highly reactive but sensitive to moisture. total-synthesis.com

Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu): This activated ester is more stable than Fmoc-Cl, easier to handle, and generally gives high yields with fewer side products. total-synthesis.comwikipedia.org

The reaction is typically performed under Schotten-Baumann conditions, where the amino acid is dissolved in an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) with an organic cosolvent like dioxane or acetone. total-synthesis.com The Fmoc reagent is added, and the reaction proceeds at or below room temperature to afford the N-Fmoc protected amino acid in high yield.

| Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| Fmoc-Cl | Na₂CO₃ | Water/Dioxane | 4-6 | 85-95 |

| Fmoc-OSu | NaHCO₃ | Water/Acetone | 8-12 | 90-98 |

The utility of the Fmoc group is defined by its predictable stability profile. It is exceptionally stable to acids, allowing for the selective removal of other protecting groups like Boc or Trityl using reagents such as trifluoroacetic acid (TFA) without affecting the N-alpha protection. peptide.comtotal-synthesis.com

Conversely, the Fmoc group is specifically designed to be labile to bases. wikipedia.org Deprotection is achieved through a base-catalyzed β-elimination mechanism. In SPPS, this is typically accomplished using a 20-50% solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). creative-peptides.com The cleavage is rapid, often completing within minutes. The fluorenyl group's strong UV absorbance allows for real-time monitoring of the deprotection step during automated peptide synthesis. publish.csiro.au

| Condition/Reagent | Stability | Comments |

|---|---|---|

| Strong Acid (e.g., TFA, HF) | Stable | Orthogonal to Boc, tBu, and Trt side-chain protecting groups. peptide.com |

| Weak Acid (e.g., Acetic Acid) | Stable | Generally stable during workup and purification. |

| Secondary Amines (e.g., 20% Piperidine in DMF) | Labile | Standard condition for rapid and clean deprotection in SPPS. wikipedia.org |

| Tertiary Amines (e.g., DIEA) | Relatively Stable | Cleavage is significantly slower compared to secondary amines. publish.csiro.au |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Quasi-stable | Can be cleaved, but less readily than benzyl-based groups like Cbz. total-synthesis.com |

Incorporation and Management of the p-Methoxybenzyl (pMeBzl) Side-Chain Protecting Group

The p-Methoxybenzyl (pMeBzl or Mob) group is a frequently chosen protecting group for the selenol functional group of selenocysteine (B57510) and its derivatives during peptide synthesis. nih.gov Its selection is based on its relative stability during the repetitive base treatments required for Fmoc group removal (e.g., with piperidine) and its susceptibility to cleavage under specific acidic conditions at the final deprotection stage. researchgate.netchem-station.com The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring modifies its lability compared to an unsubstituted benzyl group, allowing for more versatile deprotection strategies. chem-station.com

The introduction of the pMeBzl group onto the selenium atom of D-Homoselenocysteine must be regioselective to prevent unwanted reactions at other functional sites, namely the α-amino and α-carboxyl groups. The synthesis typically begins with a precursor molecule where the amino and carboxyl groups are already protected. A common strategy involves the reduction of a diselenide precursor, such as bis-Fmoc-D-homoselenocystine, to generate a free selenol in situ.

The resulting selenolate anion is a potent nucleophile that readily reacts with an electrophilic source of the pMeBzl group, such as p-methoxybenzyl chloride or bromide. The reaction is typically carried out in an appropriate organic solvent. The high nucleophilicity of the selenium atom drives the reaction, ensuring selective S-alkylation over potential N- or O-alkylation, thus achieving the desired regioselectivity. The general principle of regioselective protection often relies on the inherent differences in the reactivity of functional groups within the molecule. mdpi.comorganic-chemistry.org

Table 1: Key Reagents in Regioselective pMeBzl Protection

| Reagent/Precursor | Role in Synthesis |

| Bis-Fmoc-D-homoselenocystine | Starting material containing the D-homoselenocysteine core. |

| Reducing Agent (e.g., Zn/HCl) | Reduces the diselenide bond to generate the reactive selenol. nih.gov |

| p-Methoxybenzyl chloride (pMeBzl-Cl) | Electrophilic source of the pMeBzl protecting group. |

| Organic Solvent (e.g., DMF, DCM) | Provides the reaction medium. |

| Mild Base (optional) | Can be used to facilitate the formation of the selenolate anion. |

The pMeBzl group demonstrates good compatibility with the Fmoc/tBu protection scheme used in SPPS. researchgate.net It is generally stable to the basic conditions (e.g., 20% piperidine in DMF) used for repeated cleavage of the N-terminal Fmoc group. nih.gov However, careful management of these deprotection steps is crucial. Prolonged exposure to piperidine can lead to side reactions, most notably the β-elimination of p-methoxybenzylselenol. researchgate.net To mitigate this, coupling steps should be performed in the absence of auxiliary bases where possible, and the piperidine treatment for Fmoc cleavage should be kept to the minimum time required for a complete reaction. researchgate.net

The C-Se bond in Sec(pMeBzl) is more stable towards acid than other protecting groups like the trityl (Trt) group, which is highly acid-labile. nih.gov The deprotection of the pMeBzl group is typically achieved at the end of the synthesis during the final cleavage from the resin. This is often accomplished using strong acids like trifluoroacetic acid (TFA), frequently in the presence of scavengers to prevent side reactions. nih.govsigmaaldrich.com More recent and milder methods for removing the pMeBzl group from selenocysteine residues have been developed, utilizing reagents like 2,2′-dithiobis(5-nitropyridine) (DTNP) or cocktails containing hindered hydrosilanes such as triethylsilane (TES) and thioanisole (B89551), which can offer a gentler "one-pot" cleavage and deprotection. nih.govresearchgate.net

Table 2: Deprotection Conditions for pMeBzl Group on Selenocysteine

| Reagent Cocktail | Conditions | Efficacy/Notes |

| High % TFA (e.g., 95%) | Room temperature, 1-2 hours | Standard, effective but harsh conditions. sigmaaldrich.com |

| TFA/TES/Thioanisole (96:2:2) | 40 °C, 4 hours | Efficient and gentle, provides complete deprotection. nih.gov |

| DMSO in TFA | Gentle conditions | An alternative mild deprotection protocol. researchgate.net |

Purification and Isolation Methodologies for Synthesized Fmoc-D-HomoSec(pMeBzl)-OH

Achieving high purity of the final Fmoc-D-HomoSec(pMeBzl)-OH building block is essential for successful peptide synthesis, as impurities can be incorporated into the growing peptide chain, complicating purification of the final peptide. ajpamc.com A combination of chromatographic and crystallization techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of Fmoc-protected amino acids. perlan.com.pl Reversed-phase HPLC (RP-HPLC) is the most common method used for this purpose. nih.gov

The purification process involves dissolving the crude product in a suitable solvent and injecting it onto an HPLC column, typically a C8 or C18 stationary phase. A gradient elution system is used, where the mobile phase composition is changed over time from a weak solvent (e.g., water with 0.1% TFA) to a strong solvent (e.g., acetonitrile (B52724) with 0.1% TFA). core.ac.uk The hydrophobic nature of the Fmoc and pMeBzl groups means the compound is well-retained on the column, allowing for excellent separation from more polar impurities. perlan.com.pl Fractions containing the pure product are collected, combined, and the solvent is removed, often by lyophilization, to yield the highly purified amino acid derivative.

Table 3: Typical RP-HPLC Parameters for Fmoc-Amino Acid Purification

| Parameter | Specification |

| Column | C18 or C8, preparative or semi-preparative scale |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient from low %B to high %B over 20-60 minutes |

| Flow Rate | Dependent on column size |

| Detection | UV absorbance at 254 nm and/or 301 nm (for Fmoc group) |

Following initial synthesis and extraction, crystallization or precipitation is a crucial step for removing a significant portion of impurities and isolating the product in a solid, manageable form. ajpamc.com A common method involves dissolving the crude product in a minimum amount of a good solvent and then adding a poor solvent (an anti-solvent) until the product precipitates or crystallizes out of the solution. nih.gov

For Fmoc-amino acids, a typical procedure might involve dissolving the crude material in a solvent like dichloromethane (B109758) (DCM) or ethyl acetate, followed by the slow addition of an anti-solvent such as petroleum ether or hexane (B92381) until turbidity is observed. nih.gov The mixture is then cooled to promote complete precipitation. The resulting solid is collected by filtration, washed with the anti-solvent to remove residual soluble impurities, and dried under a vacuum. ajpamc.com In some cases, heating a suspension of the crude product in a solvent like toluene (B28343) can be used to dissolve the product and allow for recrystallization upon cooling, a technique that has proven effective for purifying various Fmoc-amino acids. ajpamc.com

Chemical Reactivity and Transformation Pathways of Fmoc D Homosec Pmebzl Oh

Reactivity of the Carboxyl Group in Peptide Coupling Reactions

The formation of a peptide bond necessitates the activation of the carboxyl group of the incoming amino acid, in this case, Fmoc-D-HomoSec(pMeBzl)-OH, to make it susceptible to nucleophilic attack by the free amino group of the growing peptide chain attached to the solid support.

Activation Strategies for Carboxyl Activation

Several classes of reagents are employed to activate the carboxyl group of Fmoc-protected amino acids for peptide bond formation. These can be broadly categorized as carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the N-terminal amine of the peptide chain to form the peptide bond. To reduce the risk of side reactions and racemization, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt). For selenocysteine (B57510) derivatives, carbodiimide (B86325) activation is a viable method. For instance, the coupling of Fmoc-Sec(Xan)-OH, a related selenocysteine derivative, has been successfully achieved using DIC in the presence of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).

Phosphonium Salts: Reagents like benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) activate the carboxyl group by forming a benzotriazolyl ester as the active intermediate. These reagents are known for their high coupling efficiency and are particularly useful for sterically hindered amino acids. They require the presence of a base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to form the carboxylate needed for the reaction.

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly effective coupling reagents. They react with the carboxyl group in the presence of a base to form an active ester, which then reacts with the amine. HATU, in particular, is often used for coupling selenocysteine derivatives due to its high reactivity and ability to suppress racemization. For example, the coupling of Fmoc-L-Sec(Pmb)-OH has been carried out using HATU and DIEA. semanticscholar.org

| Activation Strategy | Common Reagents | Additive/Base | Key Intermediate |

| Carbodiimides | DCC, DIC | HOBt, HOAt | O-acylisourea |

| Phosphonium Salts | BOP, PyBOP | DIPEA, NMM | Benzotriazolyl ester |

| Uronium/Aminium Salts | HBTU, HATU | DIPEA, NMM | Active ester |

Amide Bond Formation Mechanisms

The fundamental reaction in peptide synthesis is the formation of an amide bond between the activated carboxyl group of one amino acid and the nucleophilic amino group of another. researchgate.net The process begins with the activation of the carboxyl group by a coupling reagent, which converts the hydroxyl of the carboxylic acid into a good leaving group. This creates a highly electrophilic carbonyl carbon.

The free N-terminal amine of the peptide chain on the solid support then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The intermediate subsequently collapses, expelling the leaving group and forming the stable amide (peptide) bond. The choice of coupling reagent and conditions can influence the rate and efficiency of this reaction, as well as the potential for side reactions.

Stability and Reactivity of the Fmoc Protecting Group under Basic Conditions

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an N-terminal protecting group that is stable under acidic conditions but readily cleaved by bases, which is a cornerstone of the Fmoc/tBu solid-phase peptide synthesis strategy.

Mechanism of Fmoc Deprotection (e.g., Piperidine-mediated β-elimination)

The deprotection of the Fmoc group is typically achieved using a solution of piperidine (B6355638) (commonly 20% in N,N-dimethylformamide, DMF). The reaction proceeds via a β-elimination mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by the piperidine base. This results in the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide. The highly reactive DBF is then trapped by piperidine to form a stable adduct, preventing it from participating in unwanted side reactions.

Alternative Deprotection Reagents and Conditions

While piperidine is the most common reagent for Fmoc deprotection, several alternatives are available, which can be advantageous in specific situations, such as synthesizing peptides prone to certain side reactions.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic base that can be used for Fmoc deprotection, often in concentrations of 2-10% in DMF. It can be particularly useful for sequences prone to diketopiperazine formation.

4-Methylpiperidine: This reagent can be used as a direct replacement for piperidine and has been shown to have similar deprotection efficiency.

Piperazine: Another alternative secondary amine that can effectively remove the Fmoc group.

Tris(2-aminoethyl)amine: This polyamine has also been used for Fmoc removal.

| Reagent | Typical Concentration | Solvent | Notes |

| Piperidine | 20% | DMF | Standard reagent |

| DBU | 2-10% | DMF | Non-nucleophilic, can reduce diketopiperazine formation |

| 4-Methylpiperidine | 20% | DMF | Similar efficiency to piperidine |

| Piperazine | 10% | DMF/Ethanol | Effective alternative |

Cleavage and Stability of the p-Methoxybenzyl (pMeBzl) Side-Chain Protecting Group

The p-methoxybenzyl (pMeBzl) group is employed to protect the reactive selenol side chain of the homoselenocysteine residue during peptide synthesis. Its stability and the conditions for its removal are critical for obtaining the final, deprotected selenopeptide.

The pMeBzl group on selenocysteine is known to be sensitive to the basic conditions used for Fmoc deprotection, which can lead to a side reaction known as β-elimination. This can result in the formation of dehydroalanine (B155165) derivatives. To minimize this, coupling steps involving Fmoc-D-HomoSec(pMeBzl)-OH should be performed in the absence of auxiliary bases where possible, and the piperidine treatment for Fmoc deprotection should be kept to the minimum time required for complete removal. researchgate.net

Several methods are available for the cleavage of the pMeBzl group from the selenocysteine side chain at the end of the synthesis.

Trifluoroacetic Acid (TFA)-based Cocktails: A common method for cleaving peptides from the resin and removing acid-labile side-chain protecting groups is treatment with a high concentration of TFA. For the deprotection of Sec(pMeBzl), a cocktail containing TFA, a scavenger such as triisopropylsilane (B1312306) (TIS), and thioanisole (B89551) can be effective. thieme-connect.com One study found that a mixture of TFA/TES/thioanisole (96:2:2) was efficient for the deprotection of a similar protecting group.

2,2'-Dithiobis(5-nitropyridine) (DTNP): DTNP in TFA can be used for the facile removal of the p-methoxybenzyl group from selenocysteine. researchgate.netnih.gov This method is advantageous as it can be incorporated into the standard cleavage cocktail. The reaction is thought to proceed via protonation of the pyridine (B92270) nitrogen, which activates the disulfide bond for electrophilic attack on the selenium. nih.gov

It is important to note that the choice of deprotection method can be influenced by the presence of other amino acids in the peptide sequence, particularly cysteine, as this can affect the final form of the peptide (e.g., formation of diselenide or selenylsulfide bonds).

Acid-Labile Deprotection Mechanisms

The para-methylbenzyl (pMeBzl) group is employed to protect the highly reactive selenol functionality of the homoselenocysteine side-chain during peptide synthesis. This protecting group is analogous to benzyl-type protectors used for cysteine, such as 4-methylbenzyl (p-MeBzl), and for selenocysteine, such as 4-methoxybenzyl (Mob). nih.govpsu.edu The removal of the pMeBzl group is achieved under strong acidic conditions, a process known as acidolysis.

The standard reagent for this cleavage is trifluoroacetic acid (TFA), typically in high concentrations (e.g., 95%). merckmillipore.comsigmaaldrich.com The mechanism involves the protonation of the benzyl (B1604629) ether oxygen (in the case of ethers) or, more relevantly here, the generation of a stabilized benzylic carbocation upon cleavage of the Se-C bond by the strong acid. The presence of the methyl group in the para position of the benzyl ring helps to stabilize the resulting carbocation, facilitating cleavage.

To prevent side reactions, such as the re-attachment of the carbocation to sensitive residues like tryptophan or tyrosine, "scavengers" are added to the cleavage cocktail. merckmillipore.compeptide.com Common scavengers trap the electrophilic carbocations.

Table 1: Common Reagents for Acid-Labile Deprotection of Benzyl-Type Protecting Groups

| Reagent/Component | Function | Typical Concentration | Reference |

| Trifluoroacetic Acid (TFA) | Primary cleavage reagent | 95% | merckmillipore.comsigmaaldrich.com |

| Thioanisole | Scavenger | 2-5% | merckmillipore.com |

| 1,2-Ethanedithiol (B43112) (EDT) | Scavenger | 2-5% | - |

| Water | Scavenger/Solvent | 2-5% | sigmaaldrich.com |

| Triisopropylsilane (TIS) | Scavenger (reduces oxidized species) | 1-2% | merckmillipore.com |

Stronger acids like hydrogen fluoride (B91410) (HF) have also been historically used for the deprotection of similar protecting groups, though TFA-based cocktails are now more common due to their milder nature and easier handling. nih.govmdpi.com

Selenocysteine Side-Chain Reactivity and Potential for Oxidation

Once the pMeBzl group is removed, the free selenol (-SeH) group of the homoselenocysteine residue exhibits unique and potent reactivity. Selenocysteine (Sec) is structurally similar to cysteine (Cys) but possesses distinct chemical properties due to the replacement of sulfur with selenium. researchgate.net The selenol group has a much lower pKa (around 5.2-5.4) compared to the thiol group of cysteine (pKa ~8.3). jst.go.jpwikipedia.orgmdpi.com This means that at physiological pH, the selenocysteine side-chain exists predominantly in its deprotonated, highly nucleophilic selenolate (Se⁻) form, whereas cysteine is mostly protonated. jst.go.jp This enhanced nucleophilicity makes the selenocysteine residue a prime target for specific chemical modifications. researchgate.net

Strategies to Mitigate Selenium Oxidation during Synthesis and Handling

A major challenge in working with selenocysteine-containing peptides is the high susceptibility of the selenium atom to oxidation. wikipedia.orgrsc.org The selenol group is more easily oxidized than a thiol, and can form various oxidized species including selenenic acids (-SeOH), seleninic acids (-SeO₂H), and ultimately, diselenide bonds (R-Se-Se-R). researchgate.netjst.go.jp This oxidation can occur during synthesis, purification, and storage. rsc.org

Several strategies are employed to minimize unwanted oxidation:

Use of Scavengers During Cleavage: As mentioned, scavengers like thioanisole or ethylmethylsulfide are crucial during the final acid cleavage step not only to trap carbocations but also to prevent acid-catalyzed oxidation of sensitive residues like methionine and selenocysteine. merckmillipore.com

Degassing of Solvents: Removing dissolved oxygen from solvents used in purification and handling by sparging with inert gases like argon or nitrogen can significantly reduce oxidation.

Inclusion of Reducing Agents: In some applications, mild reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be added during purification or storage to maintain the selenol in its reduced state or to reverse diselenide formation. nih.gov

Minimizing Exposure: Limiting the exposure of the selenoamino acid to harsh reagents, for instance by introducing it late in the synthesis sequence, can reduce the cumulative risk of oxidation. rsc.org

Table 2: Strategies for Preventing Selenium Oxidation

| Strategy | Method | Purpose | Reference |

| Scavenger Use | Addition of thioanisole, EDT, or TIS to TFA cleavage cocktail. | Prevents acid-catalyzed oxidation and side-reactions. | merckmillipore.com |

| Inert Atmosphere | Handling under argon or nitrogen; using degassed solvents. | Reduces exposure to atmospheric oxygen. | - |

| Reducing Agents | Addition of TCEP or DTT to buffers. | Reverses oxidation to diselenides and maintains the reduced state. | nih.gov |

| pH Control | Maintaining pH below neutral where appropriate. | Can slow the rate of air oxidation in some contexts. | wikipedia.org |

Post-Synthetic Modification Potential of the Selenol Group

The high nucleophilicity and unique redox properties of the deprotected selenol group make it an excellent handle for post-synthetic modifications, enabling the creation of complex and functionally diverse peptides. researchgate.netresearchgate.net

Alkylation and Arylation: The selenolate anion readily reacts with electrophiles like alkyl and aryl halides. This allows for the site-specific attachment of various labels, including fluorophores, biotin (B1667282) tags, and other molecular probes. researchgate.netacs.org This reaction is often more rapid and can be performed under milder conditions than the corresponding reaction with cysteine.

Diselenide Bridge Formation: Two selenocysteine residues can be oxidized to form a diselenide bridge. jst.go.jp This process occurs more readily than disulfide bond formation and the resulting diselenide bond has a different redox potential, which can be exploited to direct the folding of peptides containing multiple cysteine and selenocysteine residues. jst.go.jpresearchgate.net

Native Chemical Ligation (NCL): Selenocysteine can participate in NCL-type reactions. Its enhanced reactivity compared to cysteine can lead to significantly faster ligation rates, facilitating the synthesis of large proteins from smaller, unprotected peptide fragments. nih.gov

Conversion to Dehydroalanine: The selenocysteine residue can be oxidized and subsequently eliminated to form a dehydroalanine residue, which is itself a useful reactive handle for further modifications like Michael additions. mdpi.com

Table 3: Examples of Post-Synthetic Modifications of Selenocysteine

| Modification Type | Reagents/Conditions | Resulting Structure | Application | Reference |

| S-Alkylation/Arylation | Alkyl halides, iodoacetamide (B48618) derivatives | Selenoether | Bioconjugation, protein labeling | researchgate.netacs.org |

| Diselenide Formation | Air oxidation, mild oxidants | Diselenide bridge | Protein folding, structural stabilization | jst.go.jpresearchgate.net |

| Seleno-Michael Addition | α,β-Unsaturated carbonyls | Thioether analog | Covalent inhibitors, bioconjugation | mdpi.com |

| Native Chemical Ligation | Peptide thioester | Native peptide bond | Protein semi-synthesis | nih.govrsc.org |

| Conversion to Dehydroalanine | Oxidation followed by elimination | Dehydroalanine residue | Introduction of a reactive site for further modification | mdpi.com |

Integration of Fmoc D Homosec Pmebzl Oh into Peptide Synthesis Strategies

Optimized Coupling Conditions in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating Fmoc-D-HomoSec(pMeBzl)-OH into a growing peptide chain is critically dependent on the selection of appropriate coupling reagents, precise stoichiometric control, and the judicious use of solvents and additives. These factors work in concert to overcome the steric hindrance presented by the amino acid derivative and ensure complete and efficient peptide bond formation.

Selection of Coupling Reagents (e.g., HBTU, HATU, PyBOP)

The choice of coupling reagent is paramount for activating the carboxylic acid group of Fmoc-D-HomoSec(pMeBzl)-OH to facilitate its reaction with the N-terminal amine of the resin-bound peptide. For sterically hindered amino acids, phosphonium (B103445) and aminium/uronium salt-based reagents are generally preferred over carbodiimides like DCC or DIC due to their higher reactivity and ability to suppress racemization. sigmaaldrich.comnih.gov

Commonly employed high-efficiency coupling reagents include:

HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective coupling reagent suitable for most standard couplings. bachem.comrsc.org It forms an HOBt active ester, which readily reacts with the amine.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered more reactive than HBTU, HATU is particularly effective for difficult couplings, including those involving sterically hindered amino acids. sigmaaldrich.comrsc.orgresearchgate.net Its enhanced reactivity is attributed to the formation of a more reactive HOAt active ester. sigmaaldrich.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly efficient and known for minimizing racemization. jpt.com It is a good choice for challenging sequences. jpt.com

The selection among these reagents often depends on the specific sequence and the degree of steric hindrance. For a bulky residue like Fmoc-D-HomoSec(pMeBzl)-OH, HATU or PyAOP would likely provide the highest coupling efficiency. sigmaaldrich.comresearchgate.net

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Type | Key Advantages | Considerations |

| HBTU | Aminium/Uronium Salt | Good efficiency for routine synthesis. bachem.com | May be less effective for extremely hindered couplings compared to HATU. sigmaaldrich.com Can cause guanidinylation of free amino groups. rsc.org |

| HATU | Aminium/Uronium Salt | Highly reactive, excellent for hindered couplings. sigmaaldrich.comresearchgate.net Lowers risk of racemization. rsc.org | More expensive than HBTU. sigmaaldrich.com Can also cause guanidinylation. rsc.org |

| PyBOP | Phosphonium Salt | High coupling efficiency with low racemization risk. sigmaaldrich.comjpt.com | More expensive and may require stricter handling. jpt.com |

| COMU | Uronium Salt | High efficiency comparable to HATU, with a better safety profile. bachem.comacs.org | Relatively newer reagent. |

Stoichiometric Considerations for Efficient Coupling

To drive the coupling reaction to completion, especially when incorporating a sterically demanding amino acid like Fmoc-D-HomoSec(pMeBzl)-OH, a significant excess of the amino acid and coupling reagent over the resin's substitution level is typically employed. wikipedia.org A common practice is to use a 2- to 10-fold excess. wikipedia.org For particularly difficult couplings, increasing the equivalents of the reagents can enhance the yield. gyrosproteintechnologies.com

A typical stoichiometric ratio for a standard coupling might be:

Fmoc-D-HomoSec(pMeBzl)-OH: 3.0 equivalents

Coupling Reagent (e.g., HATU): 3.0 equivalents

Base (e.g., DIPEA): 4.0 - 6.0 equivalents

The precise ratios may require optimization based on the specific peptide sequence and the resin used. Monitoring the coupling reaction with a qualitative test (such as the Kaiser or ninhydrin (B49086) test) is crucial to ensure completion. If the test indicates incomplete coupling, a second coupling (double coupling) may be necessary. gyrosproteintechnologies.com

Impact of Solvents and Additives on Coupling Efficiency

The choice of solvent is critical in SPPS as it must effectively swell the resin support and solubilize the reagents. tandfonline.com N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most commonly used solvents due to their excellent solvating properties. tandfonline.com In cases of difficult sequences or aggregation, using a mixture of solvents, such as DMF/DCM or the addition of chaotropic salts, can be beneficial. peptide.com Microwave irradiation has also been shown to significantly increase coupling reaction rates, particularly for sterically hindered amino acids. sioc-journal.cn

Additives are often used in conjunction with coupling reagents to enhance reaction rates and suppress side reactions, most notably racemization. bachem.com

Hydroxybenzotriazole (HOBt) and 7-Aza-hydroxybenzotriazole (HOAt): These additives are frequently used with carbodiimide (B86325) and other coupling reagents. wikipedia.org They form active esters that are more reactive and less prone to racemization. peptide.com HOAt is generally more effective than HOBt in accelerating coupling and reducing racemization. sigmaaldrich.com

Bases: A tertiary base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is required to activate the coupling reagents and neutralize the protonated N-terminal amine. bachem.com The choice and amount of base can influence the extent of racemization. luxembourg-bio.com

Challenges and Mitigation Strategies during SPPS with Fmoc-D-HomoSec(pMeBzl)-OH

The incorporation of Fmoc-D-HomoSec(pMeBzl)-OH is not without its challenges. The primary concerns are the potential for racemization during the activation and coupling steps and the possibility of side reactions occurring during the repeated Fmoc-deprotection cycles.

Prevention of Racemization during Coupling

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant risk during peptide synthesis, particularly when activating the carboxyl group. nih.gov The activation process can lead to the formation of an oxazolone (B7731731) intermediate, which is susceptible to deprotonation and subsequent loss of chirality. uniurb.it Amino acids with bulky side chains can be more prone to racemization under certain conditions.

Strategies to minimize racemization include:

Use of Racemization-Suppressing Additives: The addition of HOBt or, more effectively, HOAt, is a standard practice to minimize racemization. wikipedia.orgpeptide.com These additives promote the formation of active esters that are less prone to oxazolone formation.

Choice of Coupling Reagent: Phosphonium and uronium/aminium salt reagents like HATU and PyBOP are generally associated with lower levels of racemization compared to carbodiimides used without additives. bachem.comjpt.com

Control of Base: The choice and amount of base can impact racemization. Weaker bases or sterically hindered bases like 2,4,6-collidine or N-methylmorpholine (NMM) may be preferred over stronger, less hindered bases like DIPEA in certain cases. luxembourg-bio.com

Reaction Temperature: Performing couplings at lower temperatures can also help to reduce the rate of racemization.

Studies have shown that the level of racemization can be kept below 0.5% per cycle with optimized conditions, such as the use of HATU with an additive. researchgate.net

Minimization of Side Reactions during Fmoc Deprotection

The repeated removal of the N-terminal Fmoc protecting group is typically achieved using a solution of a secondary amine, most commonly piperidine (B6355638) in DMF. nih.gov While generally efficient, this basic treatment can lead to undesirable side reactions.

Common side reactions and mitigation strategies:

Aspartimide Formation: If the sequence contains an aspartic acid residue, the basic conditions of Fmoc deprotection can promote the formation of a cyclic aspartimide intermediate. This can lead to chain termination or the formation of β-aspartyl peptides upon ring opening. peptide.comrsc.org Adding HOBt to the piperidine deprotection solution can help suppress this side reaction. peptide.com

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the formation of a diketopiperazine and cleavage of the dipeptide from the support. peptide.com Using a sterically hindered resin, such as a 2-chlorotrityl chloride resin, can inhibit this side reaction. peptide.com

Piperidine Adduct Formation: The dibenzofulvene (DBF) byproduct of Fmoc deprotection is trapped by piperidine. researchgate.net While this is the intended reaction, under certain conditions, piperidine can add to other susceptible residues. For instance, with C-terminal cysteine-containing peptides, base-catalyzed elimination can form a dehydroalanine (B155165) residue, which can then react with piperidine. peptide.com Using a bulky trityl protecting group on the cysteine side chain can minimize this. peptide.com While not a direct reaction with Fmoc-D-HomoSec(pMeBzl)-OH, this highlights the potential for side reactions with nucleophilic species present during deprotection.

Careful selection of the deprotection conditions, such as the concentration of piperidine and the treatment time, is essential. For sensitive sequences, alternative, less nucleophilic bases or modified deprotection cocktails may be considered. nih.gov

Optimization of Resin Loading and Peptide Elongation

Efficient solid-phase peptide synthesis relies on the successful initial attachment of the first amino acid to the resin (loading) and the subsequent stepwise addition of amino acids to the growing peptide chain (elongation).

The loading of the first Fmoc-amino acid onto the resin is a critical step that can be influenced by the choice of resin and the activation method. For instance, loading efficiencies on sulfamyl resins can vary significantly depending on the amino acid and the activation agent used, such as PyBOP®. sigmaaldrich.com It is crucial to determine the substitution level of the support before commencing the peptide synthesis. sigmaaldrich.com

Peptide elongation can sometimes be challenging, particularly for "difficult sequences" that are prone to aggregation. nih.gov In such cases, standard coupling protocols may not be sufficient to achieve complete acylation.

Strategies for Optimizing Resin Loading and Elongation:

| Strategy | Description | Reference |

| Double Coupling | For difficult couplings, repeating the coupling step with fresh reagents can help drive the reaction to completion. | nih.gov |

| Use of Different Coupling Reagents | Employing a combination of different coupling reagents, such as DIC-OxymaPure and HATU-DIEA, can be effective for elongating challenging sequences. | nih.gov |

| Solvent Choice | The choice of solvent can impact coupling efficiency. While DMF is common, other solvents or co-solvents may be beneficial in specific cases. | nih.gov |

Solution-Phase Peptide Synthesis Incorporating Fmoc-D-HomoSec(pMeBzl)-OH

While solid-phase synthesis is the dominant method, solution-phase peptide synthesis (SPPS) remains a valuable technique, especially for the large-scale production of peptides and for specific synthetic strategies.

Segment Condensation Approaches

Segment condensation involves the synthesis of smaller peptide fragments, which are then coupled together in solution to form the final, larger peptide. This approach can be advantageous for the synthesis of long peptides by breaking down the synthesis into more manageable steps. The protected peptide fragments can be synthesized using SPPS and then cleaved from the resin. sigmaaldrich.com These fragments, with their side chains still protected, are then coupled in solution.

Strategies for Purification at Intermediate Stages

A key aspect of solution-phase synthesis is the ability to purify intermediate peptide fragments. This allows for the removal of by-products and unreacted starting materials at various stages, ensuring the high purity of the final product. Common purification techniques for protected peptide fragments include crystallization, precipitation, and column chromatography. The choice of method depends on the physical and chemical properties of the specific peptide segment.

Role of Fmoc D Homosec Pmebzl Oh in the Design and Construction of Advanced Peptidic Structures

Influence of D-Stereochemistry on Peptide Conformation and Stability

The incorporation of D-amino acids into peptides composed primarily of L-amino acids introduces significant perturbations to the local and global structure. This alteration of stereochemistry is a key strategy in peptide design to enhance stability and enforce specific conformations.

The substitution of a naturally occurring L-amino acid with its D-enantiomer imposes significant conformational constraints on the peptide backbone. nih.gov Peptides containing a mix of L- and D-amino acids can disrupt standard secondary structures and promote unique folding patterns. rsc.org The presence of a D-amino acid can induce turns and kinks in the peptide chain, effectively locking the molecule into a more rigid conformation. frontiersin.org For instance, the introduction of a single D-amino acid can be a crucial element in nucleating a stable β-hairpin structure, a motif that might not be accessible to the all-L-amino acid equivalent peptide. nih.gov This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and specificity.

The stereochemistry of amino acid residues is a primary determinant of peptide secondary structure. While sequences of L-amino acids favor right-handed α-helices and parallel β-sheets, the introduction of a D-amino acid can disrupt these structures or promote the formation of alternative conformations. nih.gov

α-Helices: A single D-amino acid incorporated into an L-peptide sequence can act as a helix breaker, destabilizing the right-handed α-helical conformation. frontiersin.org Conversely, a sequence composed entirely of D-amino acids can form a stable left-handed α-helix. nih.gov The strategic placement of a D-amino acid can also serve as a C-terminal helix termination signal.

β-Turns and β-Sheets: D-amino acids are known to promote the formation of specific types of β-turns (e.g., type I' and type II' turns), which are critical for the formation of antiparallel β-sheets and β-hairpins. nih.gov However, depending on the sequence context, introducing D-amino acids can also have a disruptive effect on β-sheet formation. nih.gov Computational studies suggest that peptides with long β-sheets are generally less sensitive to D-amino acid substitutions compared to those with short β-sheets. preprints.org

The table below summarizes the general impact of D-amino acid incorporation on common peptide secondary structures.

| Secondary Structure | Effect of D-Amino Acid Incorporation in an L-Peptide | Structural Outcome |

|---|---|---|

| α-Helix (Right-Handed) | Disruptive/Destabilizing | Helix breaking, kinking, or termination. frontiersin.org |

| β-Sheet | Context-Dependent | Can disrupt β-sheet formation or promote specific turn types that facilitate β-hairpin structures. nih.gov |

| β-Turn | Promotive | Facilitates formation of specific turn types (e.g., Type I' and II'). |

Utilization of Homoselenocysteine Analogs for Structural Probes

Homoselenocysteine, the selenium analog of homocysteine, provides unique chemical properties that are exploited in peptide chemistry for structural stabilization and the creation of novel peptide architectures. nih.govescholarship.org The selenium atom, being larger and more nucleophilic than sulfur, offers distinct reactivity profiles. mdpi.com

The selenol group of a deprotected homoselenocysteine residue is more acidic and more readily oxidized than the thiol group of its sulfur counterpart, homocysteine. mdpi.com This facilitates the selective formation of diselenide (Se-Se) bonds under milder conditions than those required for disulfide (S-S) bonds. nih.gov This chemoselectivity is particularly useful in complex peptides containing both cysteine and selenocysteine (B57510) residues, allowing for directed bridge formation.

Diselenide bridges are more stable to reduction than disulfide bridges, which can enhance the structural integrity of the peptide in reducing environments. researchgate.net This property has been used to improve the oxidative folding yields of peptides with multiple crosslinks. nih.gov

Furthermore, the reactivity of selenocysteine analogs is harnessed in "peptide stapling," a strategy to constrain a peptide, typically into an α-helical conformation, by covalently linking the side chains of two residues. nih.gov Using two selenocysteine residues (at positions i and i+4 or i and i+7, for example) allows for the formation of a diselenoether staple by reaction with a dihalide linker. nih.gov This approach has been shown to increase the helicity, proteolytic stability, and cell permeability of peptides. nih.gov

The properties of diselenide bonds compared to disulfide bonds are highlighted below.

| Property | Diselenide Bond (Se-Se) | Disulfide Bond (S-S) |

|---|---|---|

| Bond Dissociation Energy | Lower (approx. 172 kJ/mol) mdpi.com | Higher (approx. 240 kJ/mol) mdpi.com |

| Redox Potential | Lower (more easily oxidized) researchgate.net | Higher |

| Stability to Reduction | More stable | Less stable |

| Formation Conditions | Milder oxidation conditions required | Stronger oxidation conditions often needed |

The unique reactivity of the selenol group in homoselenocysteine allows for the development of a wide range of chemically modified peptides. nih.gov Its enhanced nucleophilicity enables selective alkylation and arylation reactions to introduce probes, labels, or other functionalities. nih.gov This chemoselectivity allows for site-specific modification even in the presence of other nucleophilic residues like cysteine. mdpi.com Selenocysteine-containing peptides are also pivotal in native chemical ligation (NCL) strategies, where a peptide with an N-terminal selenocysteine can be ligated to another peptide with a C-terminal thioester, forming a native peptide bond. illinois.edu This has expanded the toolkit for the synthesis of large and complex proteins. nih.gov

Design of Peptidomimetics Incorporating Fmoc-D-HomoSec(pMeBzl)-OH

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability, bioavailability, and receptor affinity. nih.govazolifesciences.com Fmoc-D-HomoSec(pMeBzl)-OH is an ideal building block for creating such molecules.

The incorporation of a D-amino acid inherently increases resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. nih.govoup.com This modification can significantly extend the half-life of a peptide-based drug. The conformational constraints imposed by the D-stereocenter help to lock the peptidomimetic into its bioactive conformation, a key strategy for improving potency and selectivity. nih.govnih.gov

Furthermore, the homoselenocysteine side chain offers a versatile handle for further modifications. After deprotection of the pMeBzl group, the selenol can be used to form intramolecular diselenide bridges or staples, creating conformationally constrained cyclic peptidomimetics. nih.govspringernature.com This cyclization strategy is a common approach to improve the stability and bioactivity of peptides. springernature.com The selenium atom itself can also be used as a spectroscopic probe (e.g., in 77Se NMR) to study peptide structure and dynamics. jst.go.jp The combination of these features—enzymatic resistance, conformational constraint, and a chemically versatile side chain—makes Fmoc-D-HomoSec(pMeBzl)-OH a valuable reagent in the synthesis of advanced peptidomimetics for therapeutic and research applications. univ-rennes1.frdrugdesign.orgnih.govmdpi.com

Strategies for Backbone Modification

The defining characteristic of a "homo" amino acid is the presence of an additional methylene (B1212753) group in its structure compared to its canonical counterpart. nih.govchemimpex.com In the case of Fmoc-D-HomoSec(pMeBzl)-OH, this extra methylene unit is integrated into the peptide backbone, extending the distance between the alpha-carbon and the subsequent peptide bond. This seemingly minor alteration has profound implications for the peptide's conformational landscape.

The introduction of non-standard amino acids with modified backbones is a well-established method for inducing specific secondary structures or disrupting undesirable aggregation. core.ac.uknih.gov The increased flexibility and altered bond angles resulting from the insertion of a homocysteine analog can influence local and global peptide folding.

Key Research Findings on Backbone Modification:

Conformational Constraint: The incorporation of α,α-dialkylated glycines, another class of backbone-modifying amino acids, has been shown to severely restrict the sterically allowed regions of conformational space, favoring helical structures. core.ac.uk While homoselenocysteine does not impose the same level of rigidity, its extended backbone alters the periodicity of side-chain presentation along a peptide helix, which can be critical for protein-protein interactions.

Secondary Structure Modulation: The replacement of standard amino acids with their "homo" versions can disrupt native secondary structures like α-helices and β-sheets. This can be strategically employed to prevent proteolytic degradation, as many proteases recognize specific backbone conformations. nih.gov Conversely, the planned insertion of such residues can be used to nucleate non-standard helical or turn structures, leading to peptides with novel three-dimensional shapes. rsc.org

Enhanced Stability: Modifications to the peptide backbone, including N-methylation and the use of D-amino acids or β-amino acids, are known to confer resistance to enzymatic degradation. nih.govresearchgate.net The presence of the D-configured backbone in Fmoc-D-HomoSec(pMeBzl)-OH, combined with the backbone extension, contributes to increased peptide stability in biological systems.

The use of Fmoc-D-HomoSec(pMeBzl)-OH allows peptide chemists to precisely engineer the peptide backbone, moving beyond the limitations of the 20 proteinogenic amino acids to fine-tune the structure and function of synthetic peptides. nih.gov

Incorporation into Cyclic Peptides and Peptide Conjugates

The side chain of homoselenocysteine, featuring a selenium atom, provides a unique chemical handle for creating complex peptide architectures such as cyclic peptides and peptide conjugates. After deprotection of the para-methylbenzyl (pMeBzl) group, the resulting free selenol (-SeH) group offers reactivity analogous to the thiol group of cysteine but with distinct advantages.

Cyclic Peptides: Peptide cyclization is a widely used strategy to enhance metabolic stability, receptor selectivity, and bioavailability. nih.gov The selenol side chain of homoselenocysteine can be used for several cyclization strategies:

Diselenide Bridge Formation: Similar to the formation of disulfide bridges between two cysteine residues, two homoselenocysteine residues can be oxidized to form an intramolecular diselenide bridge (-Se-Se-). Diselenide bonds are generally more stable to reducing environments than disulfide bonds but can be cleaved under specific conditions, offering a different release profile for potential therapeutics.

Selenoether Linkages: The nucleophilic selenol group can react with an electrophilic side chain (e.g., a haloacetylated lysine) incorporated elsewhere in the peptide to form a stable selenoether bond. This method allows for side-chain-to-side-chain cyclization. biosyn.com

Backbone Cyclization: While less common, strategies involving side-chain-to-tail or head-to-side-chain cyclization can also utilize the reactive selenol group. biosyn.com

Peptide Conjugates: The selenol side chain is an excellent nucleophile, making it a prime target for site-specific conjugation of various moieties to the peptide. This allows for the creation of peptide conjugates with tailored functions.

Attachment of Payloads: Drugs, imaging agents, or toxins can be attached to the peptide via the homoselenocysteine side chain. This is particularly relevant in the development of antibody-drug conjugates and targeted therapeutics. nih.gov

Surface Immobilization: Peptides can be anchored to solid supports or nanoparticles for applications in diagnostics and biomaterials.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic profile of a peptide therapeutic by increasing its hydrodynamic radius and shielding it from proteolysis.

The unique reactivity of selenium provides a powerful tool for chemists to construct elaborate and functionally diverse peptide molecules.

Strategic Deprotection of Peptidic Constructs Containing Fmoc-D-HomoSec(pMeBzl)-OH

The successful synthesis of a peptide containing Fmoc-D-HomoSec(pMeBzl)-OH requires a carefully planned deprotection strategy. This involves the removal of the temporary N-terminal Fmoc group during synthesis and the final cleavage of the side-chain pMeBzl group along with the detachment of the peptide from the solid support.

The N-terminal Fmoc group is labile to basic conditions and is typically removed in a stepwise manner during SPPS using a solution of a secondary amine, such as 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). embrapa.brmdpi.com The final deprotection step, however, is more complex and requires acidic conditions to cleave the pMeBzl group and the resin linker simultaneously.

Selection of Cleavage Cocktails for Selective Deprotection

The final cleavage and deprotection are most often accomplished using a strong acid, typically trifluoroacetic acid (TFA). During this process, the acid cleaves not only the resin linker but also the acid-labile side-chain protecting groups, such as the pMeBzl group. This generates highly reactive carbocations that can cause unwanted modifications of sensitive amino acid residues. To prevent these side reactions, a "cleavage cocktail" containing TFA and various nucleophilic scavengers is used. wpmucdn.comthermofisher.com

The choice of cocktail is critical when working with selenium-containing peptides due to the nucleophilic nature and oxidation sensitivity of the selenol side chain.

Table 1: Common Cleavage Cocktails for Fmoc-SPPS

| Reagent Name | Composition (v/v or w/v) | Primary Use and Comments |

|---|---|---|

| Standard (TFA/TIS/H₂O) | TFA (95%), Triisopropylsilane (B1312306) (2.5%), Water (2.5%) | A general-purpose, non-malodorous cocktail suitable for many peptides. TIS is an effective carbocation scavenger. |

| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (B89551) (5%), 1,2-Ethanedithiol (B43112) (2.5%) | A classic, robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. peptide.com The thiol scavengers (EDT and thioanisole) are particularly effective at protecting against alkylation. |

| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (2%) | A common alternative to Reagent K, suitable for most peptides, including those with Arg(Pmc), Trp, Cys, and Met residues. wpmucdn.com |

| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), Dimethylsulfide (2%), Ammonium Iodide (1.5% w/w) | Specifically designed to prevent the oxidation of methionine residues. wpmucdn.comnih.gov The presence of reducing agents makes it a strong candidate for protecting sensitive selenocysteine analogs. |

For a peptide containing D-HomoSec(pMeBzl), a cocktail similar to Reagent K or Reagent H would be a prudent choice. The soft nucleophiles like thioanisole and EDT are effective at scavenging benzyl-type cations and protecting the resulting selenol. Reagent H offers the additional benefit of a reducing environment that can help prevent the oxidation of the selenium moiety. peptide.comnih.gov

Conditions for Minimal Side-Chain Modification

To ensure the integrity of the final peptide, deprotection conditions must be optimized to minimize side reactions, primarily the alkylation and oxidation of the homoselenocysteine side chain.

Key Considerations for Minimizing Side-Chain Modification:

Scavenger Choice: Triisopropylsilane (TIS) is excellent for scavenging tert-butyl cations but less effective for benzyl-type cations like the pMeBzl cation. Therefore, the inclusion of "soft" scavengers like 1,2-ethanedithiol (EDT) or thioanisole is highly recommended. These scavengers efficiently trap the pMeBzl cation, preventing it from reattaching to the deprotected selenol or other nucleophilic residues.

Reaction Time and Temperature: Cleavage is typically performed at room temperature for 1-3 hours. thermofisher.com Prolonged exposure to strong acid can increase the likelihood of side reactions. The progress of the deprotection can be monitored by taking small aliquots and analyzing them via HPLC.

Atmosphere: To prevent oxidation of the highly reactive selenol group upon deprotection, it is advisable to perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon). peptide.com

Post-Cleavage Workup: After cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether. Prompt isolation and purification of the peptide are important to minimize degradation or air oxidation of the crude product.

By carefully selecting the cleavage cocktail and controlling the reaction conditions, it is possible to efficiently deprotect peptidic constructs containing Fmoc-D-HomoSec(pMeBzl)-OH while preserving the integrity of this unique and valuable amino acid residue.

Table of Compounds Mentioned

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| Fmoc | 9-fluorenylmethoxycarbonyl |

| pMeBzl | para-methylbenzyl |

| HomoSec | Homoselenocysteine |

| SPPS | Solid-Phase Peptide Synthesis |

| TFA | Trifluoroacetic acid |

| TIS | Triisopropylsilane |

| EDT | 1,2-Ethanedithiol |

| DMF | Dimethylformamide |

Advanced Analytical and Spectroscopic Methodologies for the Characterization of Fmoc D Homosec Pmebzl Oh and Its Peptide Conjugates

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Fmoc-protected amino acids, offering high resolution and sensitivity for both purity assessment and preparative isolation.

Method Development for Fmoc-D-HomoSec(pMeBzl)-OH

The development of a robust HPLC method is the first step in quality control for Fmoc-D-HomoSec(pMeBzl)-OH. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities such as starting materials, by-products from the synthesis (e.g., free amino acid), or degradation products. Most commercial Fmoc-amino acids are available with purities exceeding 99% as determined by HPLC. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. A typical method involves a C18 stationary phase, which effectively retains the hydrophobic Fmoc group. A gradient elution is employed, usually with a mixture of water and an organic solvent like acetonitrile (B52724), both containing an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. Detection is typically performed using a UV detector, as the fluorenyl group of the Fmoc-protecting group exhibits strong absorbance at specific wavelengths, commonly 265 nm. tsijournals.com

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of Fmoc-D-HomoSec(pMeBzl)-OH

| Parameter | Condition | Purpose |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Provides hydrophobic stationary phase for retention. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic component for eluting the compound. |

| Gradient | 30-90% B over 20 minutes | Gradually increases solvent strength to elute the compound and separate impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temperature | 25°C | Ensures reproducible retention times. |

| Detection Wavelength | 265 nm | Optimal wavelength for detecting the Fmoc group. tsijournals.com |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

This table presents a typical set of starting conditions for method development. Actual parameters may require optimization for specific instruments and impurity profiles.

Monitoring Peptide Synthesis Progression

During solid-phase peptide synthesis (SPPS), HPLC is a critical tool for monitoring the two key reaction steps: Fmoc deprotection and amino acid coupling. bachem.comrsc.org By analyzing a small sample of the resin-bound peptide at various stages, chemists can ensure the synthesis is proceeding efficiently.

Monitoring Deprotection: After treating the resin with a base (e.g., piperidine (B6355638) in DMF) to remove the Fmoc group, an HPLC analysis of the reaction solution can quantify the released Fmoc-adduct, confirming the completion of the deprotection step. rsc.org

Monitoring Coupling: To confirm that Fmoc-D-HomoSec(pMeBzl)-OH has been successfully coupled to the growing peptide chain, a sample of the resin is cleaved and the resulting crude peptide is analyzed by HPLC. The chromatogram should show the disappearance of the peak corresponding to the shorter peptide and the appearance of a new, later-eluting peak corresponding to the peptide with the newly added amino acid. rsc.orgresearchgate.net A negative ninhydrin (B49086) test can also confirm the absence of free amino groups, indicating a complete coupling reaction. bachem.com

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing exact molecular weight information and structural details. creative-proteomics.com It is indispensable for confirming the identity of Fmoc-D-HomoSec(pMeBzl)-OH and for verifying the sequence of peptides containing this amino acid.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like protected amino acids and peptides. The sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets that yield gas-phase ions. For Fmoc-D-HomoSec(pMeBzl)-OH (Molecular Formula: C27H27NO4Se, Molecular Weight: 508.5 g/mol ), ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]+. chempep.comnih.gov

Table 2: Expected ESI-MS Ions for Fmoc-D-HomoSec(pMeBzl)-OH

| Ion Species | Description | Calculated m/z (for ⁸⁰Se isotope) |

| [M+H]⁺ | Protonated Molecule | 509.5 |

| [M+Na]⁺ | Sodium Adduct | 531.5 |

| [M+K]⁺ | Potassium Adduct | 547.6 |

The selenium element has several stable isotopes, which would result in a characteristic isotopic pattern in the mass spectrum, confirming the presence of selenium in the molecule.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another soft ionization technique, particularly effective for analyzing large biomolecules like peptides and proteins. creative-proteomics.com In this method, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. The time it takes for these ions to travel through a flight tube to the detector is proportional to their m/z ratio. creative-proteomics.com

This technique is invaluable for the analysis of peptide conjugates of Fmoc-D-HomoSec(pMeBzl)-OH. It can rapidly confirm the molecular weight of the final synthesized peptide, allowing for verification that all amino acids, including the modified one, have been successfully incorporated. nih.gov The high throughput of MALDI-TOF MS also makes it suitable for screening multiple samples, such as fractions from HPLC purification. d-nb.info

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation of peptides. In an MS/MS experiment, a specific peptide ion (the precursor ion) identified in the initial MS scan is selected, isolated, and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. nih.gov

The fragmentation of a peptide chain typically occurs at the peptide bonds, producing a series of characteristic 'b' and 'y' ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the direct sequencing of the peptide. nih.gov When analyzing a peptide containing D-HomoSec(pMeBzl), the detection of a mass difference corresponding to the D-HomoSec(pMeBzl) residue between adjacent fragment ions would unequivocally confirm its presence and position within the peptide sequence. This method is also crucial for distinguishing between isomeric peptides. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including complex amino acid derivatives like Fmoc-D-HomoSec(pMeBzl)-OH. ualberta.caspringernature.comnmims.edu By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.